molecular formula C5H9OP B2558081 3-Dimethylphosphorylprop-1-yne CAS No. 944470-13-7

3-Dimethylphosphorylprop-1-yne

Cat. No.: B2558081
CAS No.: 944470-13-7
M. Wt: 116.1
InChI Key: BLRSYPNWQUYTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dimethylphosphorylprop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylprop-1-yne typically involves the reaction of propargyl alcohol with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylprop-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The phosphoryl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or amines in the presence of a base.

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

3-Dimethylphosphorylprop-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol: Similar structure but lacks the phosphoryl group.

    Dimethylphosphoryl chloride: Contains the phosphoryl group but lacks the triple bond.

    Propargyl bromide: Similar structure but with a bromine atom instead of the phosphoryl group.

Uniqueness

3-Dimethylphosphorylprop-1-yne is unique due to the combination of the carbon-carbon triple bond and the phosphoryl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-dimethylphosphorylprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h1H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRSYPNWQUYTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.